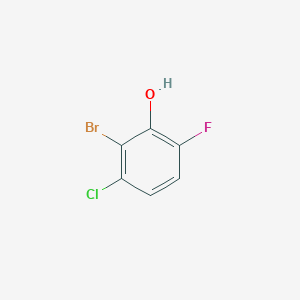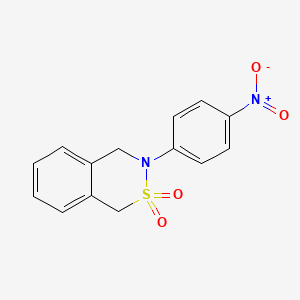
3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide, commonly known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Applications De Recherche Scientifique
Heterocyclic Compounds and Biological Activity
1,4-Benzothiazines, including derivatives like 3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide, are vital heterocyclic compounds known for implicating versatile biological activities. These compounds have been studied for their potential in regulating various types of cancer, among other biological effects. Synthetic chemists have developed numerous synthetic strategies for the synthesis of 1,4-benzothiazine analogues demonstrating significant activities through various mechanisms (Rai et al., 2017).
Synthetic Strategies and Industrial Applications
Benzothiazines, including this compound, have found a variety of industrial uses and show promise as herbicides. They play a significant role in drug discovery, potentially acting as drug candidates for treating diseases like cancer, hypertension, and infections due to their nitrogen-sulfur axis and structural similarity with phenothiazine drugs (Mir et al., 2020).
Antifungal and Immunomodulating Activities
Studies on 1,4-benzothiazine azole derivatives, closely related to this compound, have reviewed their in vitro and in vivo antifungal activity. These compounds have shown potential in anti-Candida activity and possess immunomodulating activity, indicating their direct antifungal activity combined with the capability to stimulate the immune response could significantly increase in vivo efficacy (Schiaffella & Vecchiarelli, 2001).
Optoelectronic Material Applications
The incorporation of benzothiazine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Research indicates the potential for using derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting the versatility of these compounds beyond pharmaceutical applications (Lipunova et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit potent antimicrobial activity .
Mode of Action
It is known that many antimicrobial agents work by inhibiting essential biochemical pathways in the target organisms, leading to their death or growth inhibition .
Biochemical Pathways
Many antimicrobial agents act by disrupting cell wall synthesis, protein synthesis, nucleic acid synthesis, or metabolic pathways .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity, suggesting that they may lead to the death or growth inhibition of susceptible microorganisms .
Propriétés
IUPAC Name |
3-(4-nitrophenyl)-1,4-dihydro-2λ6,3-benzothiazine 2,2-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-16(18)14-7-5-13(6-8-14)15-9-11-3-1-2-4-12(11)10-21(15,19)20/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMVWWRKTJLOBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CS(=O)(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2396075.png)
![5-bromo-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2396076.png)
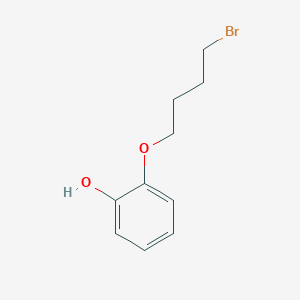

![N-(2,4-difluorophenyl)-2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2396082.png)
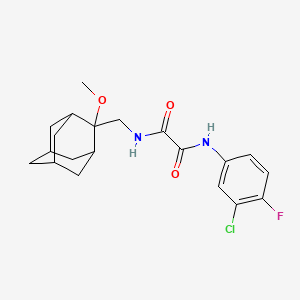
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone](/img/structure/B2396084.png)
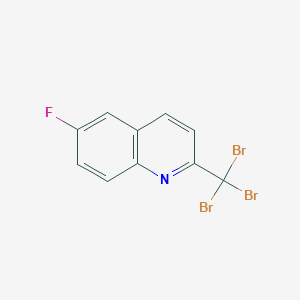
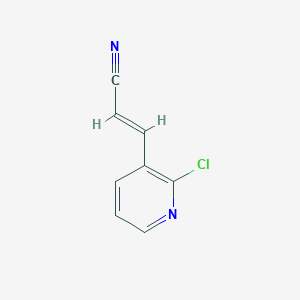

![(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine](/img/structure/B2396091.png)
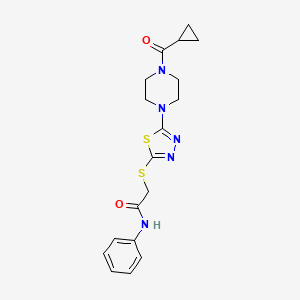
![(3,3-Difluorocyclobutyl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2396094.png)
